DL-2-Methyl-d3-butyric acid DL-2-Methyl-d3-butyric acid DL-2-Methyl-d3-butyric Acid is labelled DL-2-Methylbutyric Acid which is a common chemical reagent used in the synthesis of anticancer naphthoquinione aliphatic amides. Also used in the synthesis of novel erythromycins.

Brand Name: Vulcanchem
CAS No.:
VCID: VC21180585
InChI: InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i2D3
SMILES: Array
Molecular Formula: C5H10O2
Molecular Weight: 105.15 g/mol

DL-2-Methyl-d3-butyric acid

CAS No.:

Cat. No.: VC21180585

Molecular Formula: C5H10O2

Molecular Weight: 105.15 g/mol

* For research use only. Not for human or veterinary use.

DL-2-Methyl-d3-butyric acid -

Specification

Molecular Formula C5H10O2
Molecular Weight 105.15 g/mol
IUPAC Name 2-(trideuteriomethyl)butanoic acid
Standard InChI InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i2D3
Standard InChI Key WLAMNBDJUVNPJU-BMSJAHLVSA-N
Isomeric SMILES [2H]C([2H])([2H])C(CC)C(=O)O
Canonical SMILES CCC(C)C(=O)O

Introduction

2-(Trideuteriomethyl)butanoic acid is a specialized isotopically labeled compound, primarily used in analytical and biological research. It is characterized by the substitution of three hydrogen atoms in the methyl group with deuterium, a stable isotope of hydrogen. This modification enhances its utility in tracing metabolic pathways and as an internal standard in mass spectrometry. The compound is available in both racemic (DL) and enantiomerically pure forms, such as the (2S)-stereoisomer.

Synthesis

The synthesis of 2-(trideuteriomethyl)butanoic acid typically involves selective deuteration techniques. Common methods include:

  • Hydrogen-Deuterium Exchange Reactions: Utilizing deuterium oxide (D2OD_2O) or other deuterium sources to replace hydrogen atoms.

  • Chemical Reduction: Employing deuterated reducing agents to introduce deuterium into specific positions.

  • Enzymatic Methods: Using enzymes that incorporate deuterium selectively into substrates.

These methods ensure precise control over isotopic labeling, which is essential for its applications in research.

Analytical Chemistry

  • Internal Standard for Mass Spectrometry: The compound's unique isotopic signature allows for accurate quantification of structurally similar molecules by comparing their mass spectra to that of the labeled standard .

  • Calibration: Used for calibrating instruments due to its well-defined isotopic composition.

Biological Research

  • Metabolic Tracing: By feeding cells or organisms with 2-(trideuteriomethyl)butanoic acid, researchers can track the incorporation of the labeled methyl group into downstream metabolites, providing insights into metabolic pathways.

  • Enzyme Mechanism Studies: Deuterium labeling alters reaction kinetics slightly, enabling detailed studies of enzyme-substrate interactions.

Pharmaceutical Development

  • Drug Interaction Studies: Helps elucidate how drugs interact with biological targets by tracking the labeled compound through metabolic processes.

Biological Significance

The biological activity of 2-(trideuteriomethyl)butanoic acid depends on its stereochemistry and isotopic labeling:

  • The (2S)-isomer is often preferred in studies due to its relevance in natural biochemical pathways.

  • The presence of deuterium can affect reaction rates (kinetic isotope effect), providing valuable information about enzymatic mechanisms.

Structural Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
2-Methylbutanoic AcidSimilar carbon chain lengthCommonly used as a flavoring agent
3-Hydroxybutanoic AcidHydroxyl group at the third carbonInvolved in energy metabolism
4-Methylpentanoic AcidLonger carbon chainExhibits different biological activities
2-Aminobutanoic AcidContains an amino groupImportant in neurotransmitter synthesis

The trideuteriomethyl group distinguishes this compound from others, enabling specific tracking in metabolic studies.

Limitations and Challenges

While highly useful, the compound has certain limitations:

  • Cost: The synthesis of isotopically labeled compounds can be expensive due to the use of specialized reagents.

  • Limited Availability: Often produced in small quantities for research purposes.

  • Stability Concerns: Requires proper storage conditions to maintain isotopic integrity.

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